7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
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Overview
Description
7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a complex organic compound with a unique structure that includes a triazino-purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the triazino-purine core, followed by the introduction of the but-2-en-1-yl and (2-chloro-6-fluorophenyl)methyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques such as microreactors can enhance the sustainability and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazino-purine derivatives with different substituents. Examples include:
- 7-[(2E)-but-2-en-1-yl]-1-[(2-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
- 7-[(2E)-but-2-en-1-yl]-1-[(2-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
Uniqueness
The uniqueness of 7-[(2E)-but-2-en-1-yl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione lies in its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-[(E)-but-2-enyl]-1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c1-4-5-9-26-18(29)16-17(25(3)20(26)30)23-19-27(16)10-12(2)24-28(19)11-13-14(21)7-6-8-15(13)22/h4-8H,9-11H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNWPRQQLDAJDT-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC4=C(C=CC=C4Cl)F)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC4=C(C=CC=C4Cl)F)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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